![molecular formula C20H17N5O2S B2855694 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide CAS No. 1226448-68-5](/img/structure/B2855694.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide” is synthesized and possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .
Synthesis Analysis
The compound is synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . This synthesis process is part of the efforts to create compounds bearing more efficient bidentate directing groups .Molecular Structure Analysis
The molecular structure of the compound was characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, GC-MS . Its composition was confirmed by elemental analysis .Chemical Reactions Analysis
The compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . The importance of this compound lies in its possession of an N,N-bidentate directing group .Physical And Chemical Properties Analysis
The compound was characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and its composition confirmed by elemental analysis . The importance of this compound lies in its possession of an N,N-bidentate directing group .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures, focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, new benzimidazoles exhibiting antitumor effects through Aurora A kinase and KSP inhibitory activities have been synthesized, indicating promising avenues for cancer therapy research (Abd El-All et al., 2015). These findings suggest that compounds with complex heterocyclic structures, such as N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, could be explored for their potential anticancer activities.
Antimicrobial and Antifungal Applications
The synthesis of new compounds incorporating thiazole and 1,3,4-thiadiazole derivatives has been reported to possess significant antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new treatments for infections caused by resistant microorganisms (Gomha et al., 2017). The structural complexity and the presence of multiple heterocyclic rings in compounds like N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide could be key factors in their bioactivity, offering insights into the design of new antimicrobial agents.
Inhibition of Phosphodiesterase and Hypotensive Effects
Research on mesoionic structures related to thiazolo[3,2-a]pyrimidines and 1,3,4-thiadiazol[3,2-a]pyrimidines has shown that these compounds can act as inhibitors of cyclic-AMP phosphodiesterase, with certain substitutions enhancing their activity. This suggests potential applications in the development of drugs for cardiovascular diseases, given their hypotensive effects in vivo (Glennon et al., 1981). The structural similarities between these compounds and N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide suggest the latter could also be investigated for similar pharmacological activities.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-15-8-4-9-16-20(15)24-28-23-16)10-5-11-25-13-21-17(12-19(25)27)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBUSYLZJSWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.